molecular formula C13H19NO2 B12971083 Methyl 2-amino-4-phenylhexanoate

Methyl 2-amino-4-phenylhexanoate

Cat. No.: B12971083
M. Wt: 221.29 g/mol
InChI Key: FCBQRXCQYSIGFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylhexanoate is a chiral ester compound characterized by a hexanoate backbone substituted with an amino group at position 2 and a phenyl group at position 2. Its stereochemistry is denoted as (2S,4S), which may influence its biological activity and synthetic applications . The compound has been explored in pharmaceutical and organic synthesis contexts, though commercial availability has been discontinued, as noted by CymitQuimica (2025) . Its structural features—a branched ester with aromatic and amino functional groups—make it a candidate for comparison with other bioactive or synthetically relevant esters.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-amino-4-phenylhexanoate

InChI

InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3

InChI Key

FCBQRXCQYSIGFO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(=O)OC)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylhexanoate typically involves the reaction of 2-amino-4-phenylhexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-phenylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-phenylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-phenylacetoacetate

Structural Features :

  • Molecular Formula: C₁₁H₁₂O₃
  • Functional Groups: Phenyl group, ketone, and ester.
  • Key Differences: Lacks the amino group and extended carbon chain of Methyl 2-amino-4-phenylhexanoate.

Stability :

  • Stable as a crystalline solid at -20°C for ≥5 years .

Methyl 4-acetamido-2-hydroxybenzoate

Structural Features :

  • Molecular Formula: C₁₀H₁₁NO₄
  • Functional Groups: Acetamido, hydroxy, and ester groups on a benzoate backbone.
  • Key Differences: Aromatic ring is part of the benzoate core, unlike the aliphatic hexanoate chain in this compound.

Stability :

  • No specific stability data provided, but derivatives of hydroxybenzoates are generally stable under controlled conditions .

Methyl 2-hydroxyacetate

Structural Features :

  • Molecular Formula: C₃H₆O₃
  • Functional Groups: Hydroxy and ester groups.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Stability
This compound C₁₃H₁₉NO₂ 221.30 Amino, phenyl, ester Discontinued (pharmaceutical) Likely unstable at room temperature
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Phenyl, ketone, ester Amphetamine synthesis Stable at -20°C for ≥5 years
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxy, ester Pharmaceutical intermediates No data; assumed stable
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxy, ester Industrial solvents Stable under controlled storage

Research Findings and Trends

  • Aromatic vs. Aliphatic Backbones : Compounds with phenyl groups (e.g., Methyl 2-phenylacetoacetate) exhibit higher molecular weights and specialized applications (e.g., drug synthesis) compared to aliphatic esters .
  • Stability Trends: Amino-substituted esters (e.g., this compound) may exhibit lower stability due to amine reactivity, while hydroxy or acetamido derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) are more stable .

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